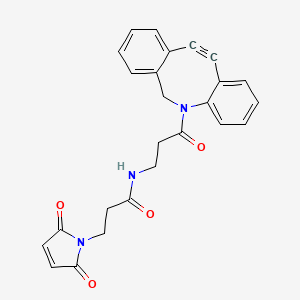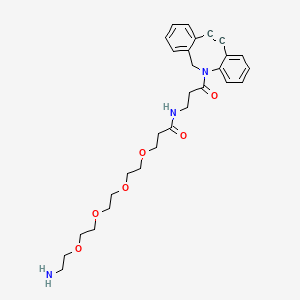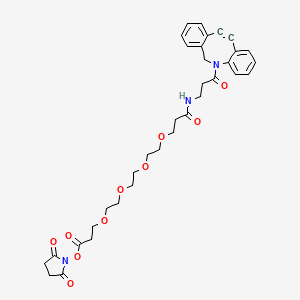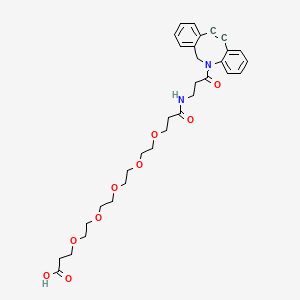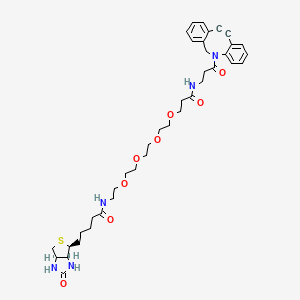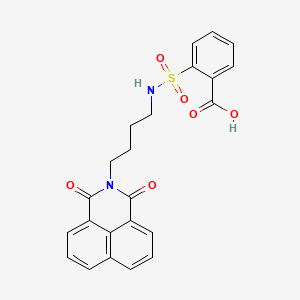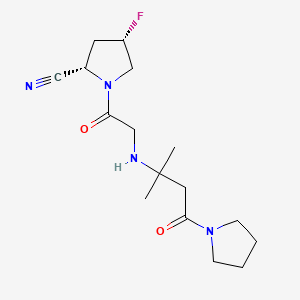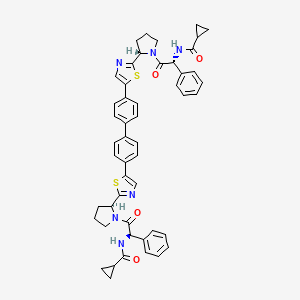
Decernotinib
Übersicht
Beschreibung
Decernotinib, auch bekannt als VX-509, ist ein experimentelles Medikament, das als selektiver Inhibitor der Januskinase 3 (JAK3) wirkt. Es wurde durch internes Screening einer chemischen Verbindungsbibliothek entdeckt. This compound hat eine hohe Selektivität für JAK3 gezeigt und eine gute Wirksamkeit in vivo im Ratten-Host-gegen-Graft-Modell demonstriert .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung des Pyrrolo[2,3-b]pyridin-Kerns. Dieser Kern wird dann mit verschiedenen Substituenten funktionalisiert, um die endgültige Verbindung zu erhalten. Die wichtigsten Schritte umfassen:
- Bildung des Pyrrolo[2,3-b]pyridin-Kerns.
- Einführung der Pyrimidin-4-yl-Gruppe.
- Addition der N-(2,2,2-Trifluorethyl)Butanamid-Einheit.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungstechniken und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Wirkmechanismus
Target of Action
Decernotinib is an inhibitor of Janus kinase 3 (JAK3) . JAK3 is an intracellular enzyme that binds to the cytoplasmic domains of many cytokine receptors . Among the four JAKs, JAK3 binds to only one subunit, the common γ-chain . This shared receptor subunit is utilized by a small family of cytokines that includes interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21 .
Mode of Action
This compound selectively inhibits JAK3, disrupting the signaling pathways within the cell . This inhibition blocks the actions of many proinflammatory cytokines that drive autoimmunity . This compound has roughly 5-fold selectivity towards JAK3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the JAK-STAT (Janus kinase–Signal Transducers and Activators of Transcription) pathway . By inhibiting JAK3, this compound disrupts this pathway, thereby blocking the actions of many cytokines involved in the pathogenesis of numerous immune-mediated diseases .
Pharmacokinetics
The pharmacokinetics of this compound involve a mechanism-based inhibition, a subset of time-dependent inhibition (TDI). This occurs when a molecule forms a reactive metabolite which irreversibly binds and inactivates drug-metabolizing enzymes, potentially increasing the systemic load to toxic concentrations . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cytokine signaling pathways within the cell. This results in the blockage of many proinflammatory cytokines that drive autoimmunity . The most common side effects of JAK inhibitors like this compound are infections (including serious infections), hyperlipidemia, and cytopenias (including anemia) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, patients with rheumatoid arthritis often receive multiple medications, such as statins and steroids, which increases the chances of drug-drug interactions . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemische Analyse
Biochemical Properties
Decernotinib interacts with JAK3, an intracellular enzyme that binds to the cytoplasmic domains of many cytokine receptors . This interaction is crucial for intracellular signaling of many proinflammatory cytokines that drive auto-immunity . This compound has roughly 5-fold selectivity toward JAK3 compared with other JAKs (JAK-1, JAK-2, and Tyk-2), based on in vitro kinase assays .
Cellular Effects
This compound’s interaction with JAK3 influences cell function by disrupting signaling pathways within the cell . This disruption can block the actions of cytokines, thereby attenuating inflammation in cells . It has shown efficacy in reducing ankle swelling and paw weight in a rat collagen-induced arthritis model .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting JAK3 . This inhibition disrupts the JAK-STAT signaling pathway, which is used by many cytokines and growth factors . By selectively inhibiting JAK3, this compound can block the action of many cytokines .
Dosage Effects in Animal Models
In animal models, this compound treatment resulted in a dose-dependent reduction in symptoms . For example, in a rat collagen-induced arthritis model, this compound treatment resulted in a dose-dependent reduction in ankle swelling and paw weight .
Metabolic Pathways
This compound is involved in the JAK-STAT signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell .
Subcellular Localization
As an inhibitor of JAK3, this compound operates within the cell, specifically interacting with the cytoplasmic domains of many cytokine receptors
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Decernotinib involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This core is then functionalized with various substituents to achieve the final compound. The key steps include:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Introduction of the pyrimidin-4-yl group.
- Addition of the N-(2,2,2-trifluoroethyl)butanamide moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Decernotinib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen verändern.
Substitution: Substitutionsreaktionen können verschiedene Substituenten in das Molekül einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Halogenierungsmittel und Nukleophile.
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zu hydroxylierten Derivaten führen, während Substitution verschiedene funktionelle Gruppen einführen kann .
Wissenschaftliche Forschungsanwendungen
Decernotinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den JAK-STAT-Signalweg zu untersuchen.
Biologie: Wird auf seine Auswirkungen auf die Signalübertragung und Funktion von Immunzellen untersucht.
Medizin: Wird als potenzielle Behandlung für Autoimmunerkrankungen wie rheumatoide Arthritis untersucht.
Industrie: Wird bei der Entwicklung neuer JAK-Inhibitoren und verwandter Verbindungen eingesetzt.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv Januskinase 3 (JAK3) hemmt. JAK3 ist ein intrazelluläres Enzym, das an die zytoplasmatischen Domänen von Zytokinrezeptoren bindet. Durch die Hemmung von JAK3 stört this compound den JAK-STAT-Signalweg, der für die Aktivierung und Funktion verschiedener Immunzellen entscheidend ist. Diese Hemmung führt zu einer verringerten Zytokinsignalgebung und Modulation von Immunantworten .
Ähnliche Verbindungen:
Tofacitinib: Ein Pan-JAK-Inhibitor, der mehrere JAKs, einschließlich JAK1, JAK2 und JAK3, angreift.
Baricitinib: Selektiv für JAK1 und JAK2.
Upadacitinib: Selektiv für JAK1.
Filgotinib: Ein weiterer JAK1-selektiver Inhibitor.
Einzigartigkeit von this compound: this compound ist einzigartig in seiner hohen Selektivität für JAK3, was es besonders effektiv macht, um Immunantworten zu modulieren, ohne andere JAKs zu beeinflussen. Diese Selektivität verringert das Risiko von Nebenwirkungen, die mit der Hemmung anderer JAKs verbunden sind, wie z. B. Anämie und Hyperlipidämie .
Vergleich Mit ähnlichen Verbindungen
Tofacitinib: A pan-JAK inhibitor that targets multiple JAKs, including JAK1, JAK2, and JAK3.
Baricitinib: Selective for JAK1 and JAK2.
Upadacitinib: Selective for JAK1.
Filgotinib: Another JAK1-selective inhibitor.
Uniqueness of Decernotinib: this compound is unique in its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other JAKs. This selectivity reduces the risk of side effects associated with the inhibition of other JAKs, such as anemia and hyperlipidemia .
Eigenschaften
IUPAC Name |
(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241504 | |
| Record name | Decernotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944842-54-0 | |
| Record name | VX 509 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944842-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decernotinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decernotinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12566 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Decernotinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECERNOTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Decernotinib a promising therapeutic option for autoimmune diseases?
A1: this compound exhibits potent and selective inhibition of Janus kinase 3 (JAK3) [, , ]. This selectivity is particularly interesting because JAK3 plays a crucial role in immune function, and its expression is largely confined to lymphocytes [, , ]. Consequently, inhibiting JAK3 may offer a targeted approach to modulating immune responses while potentially minimizing off-target effects on other organ systems.
Q2: How does this compound interact with JAK3 at the molecular level?
A2: this compound binds to the ATP-binding site of JAK3, preventing the kinase from phosphorylating downstream signaling molecules [, , ]. This inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, ultimately reducing the production of pro-inflammatory mediators.
Q3: What are the downstream effects of this compound's inhibition of JAK3?
A3: this compound's inhibition of JAK3 leads to a reduction in the expression of genes induced by common gamma-chain cytokines []. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development and function. By disrupting their signaling, this compound can dampen the immune response. Notably, research suggests that this compound selectively targets the JAK3-dependent pathway while leaving interferon signaling largely unaffected []. This finding highlights its potential for a more targeted therapeutic effect.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21F3N6O, and its molecular weight is 406.41 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of compounds like this compound.
Q6: How does the chemical structure of this compound contribute to its selectivity for JAK3?
A6: this compound's structure has been meticulously optimized to achieve high selectivity for JAK3 []. Although the specific structural features responsible for this selectivity are not detailed in the provided abstracts, they likely involve interactions with amino acid residues unique to the ATP-binding pocket of JAK3 or exploiting subtle differences in the active site conformation compared to other JAK isoforms.
Q7: Have any studies investigated the impact of modifying this compound's structure?
A7: Yes, research focusing on deuteration, a specific type of structural modification, has been conducted on this compound []. This study aimed to understand how replacing hydrogen atoms with deuterium could influence the drug's metabolic stability and potential for drug-drug interactions.
Q8: What is known about the pharmacokinetic profile of this compound?
A9: this compound is an orally bioavailable compound, a significant advantage over injectable biologics [, ]. While specific details regarding its absorption, distribution, metabolism, and excretion (ADME) require further investigation, research has shown that this compound is metabolized, at least in part, by CYP3A4 []. Understanding its metabolic pathway is critical for predicting potential drug-drug interactions and optimizing dosing regimens.
Q9: What challenges have been encountered regarding the stability and formulation of this compound?
A10: One study highlighted that this compound exhibits high in vitro metabolic instability, posing challenges for predicting its pharmacokinetic behavior []. This metabolic liability may necessitate specific formulation strategies to enhance its stability and ensure adequate systemic exposure.
Q10: Have any strategies been explored to improve the stability or bioavailability of this compound?
A10: While the provided abstracts don't specify formulation approaches for this compound, several strategies could be employed. These include utilizing different salt forms, incorporating stabilizing excipients, or developing novel drug delivery systems, such as nanoparticles or liposomes, to protect the drug from degradation and enhance its delivery to target tissues.
Q11: What preclinical models have been used to investigate the efficacy of this compound?
A12: this compound's efficacy has been evaluated in various animal models of autoimmune diseases, including: - Rat collagen-induced arthritis: This model mimics key aspects of rheumatoid arthritis, and this compound treatment led to a dose-dependent reduction in ankle swelling, paw weight, and improvements in paw histopathology scores []. - Mouse model of oxazolone-induced delayed-type hypersensitivity: This model assesses T cell-mediated inflammatory responses, and this compound effectively reduced skin inflammation []. - Rat host versus graft model: In this model of transplant rejection, this compound demonstrated good efficacy, supporting its potential for suppressing undesired immune responses [].
Q12: Have there been any clinical trials investigating the efficacy and safety of this compound in humans?
A13: Yes, several clinical trials have explored this compound's potential in rheumatoid arthritis [, , , , , ]. These trials have encompassed various patient populations, including those with inadequate responses to methotrexate or other disease-modifying antirheumatic drugs (DMARDs).
Q13: What were the key findings from the clinical trials of this compound in rheumatoid arthritis?
A14: Clinical trials have demonstrated that this compound can significantly improve the signs and symptoms of rheumatoid arthritis compared to placebo [, , , ]. These improvements were observed across different doses and were assessed using standard measures like the American College of Rheumatology (ACR) criteria and the Disease Activity Score (DAS28). Notably, this compound's efficacy was evident even in patients who had not responded adequately to methotrexate [, ].
Q14: What about the safety profile of this compound in clinical trials?
A15: While generally well-tolerated, this compound has been associated with some adverse events in clinical trials, including headache, hypercholesterolemia, diarrhea, and a potential for increased risk of infections []. These findings highlight the need for careful monitoring and risk-benefit assessments when considering this compound as a treatment option.
Q15: Did the clinical trials use any imaging techniques to assess this compound's effects on joint structures?
A16: Yes, one clinical trial incorporated magnetic resonance imaging (MRI) to evaluate the impact of this compound on joint inflammation and damage []. The study showed that this compound, in combination with a DMARD, led to reductions in MRI-based measures of synovitis (inflammation of the synovial membrane) and osteitis (inflammation of the bone) compared to placebo, indicating its potential to slow down disease progression.
Q16: Were there any biomarkers identified that could help predict this compound's efficacy or monitor treatment response?
A17: A clinical trial investigated the pharmacodynamic effects of this compound by analyzing changes in blood protein levels []. The study identified 36 proteins whose expression levels were significantly associated with this compound exposure. These proteins included chemokines, cytokines, and markers of immune activation, bone degradation, adhesion, and inflammation. While further research is needed to validate these findings and establish their clinical utility, this study provides a starting point for identifying potential biomarkers to guide treatment decisions.
Q17: What are the implications of this compound's selectivity for JAK3 in terms of its potential advantages over other JAK inhibitors?
A18: this compound's selectivity for JAK3 is hypothesized to translate into a more favorable safety profile compared to first-generation JAK inhibitors that target multiple JAK isoforms [, , ]. By sparing other JAK-STAT pathways involved in essential physiological processes like hematopoiesis and lipid metabolism, this compound may reduce the risk of certain side effects, such as anemia, lipid abnormalities, and infections, associated with broader JAK inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


